molecular formula C6H10N4O2 B11103676 3-[(E)-(dimethylhydrazinylidene)methyl]-4-methyl-1,2,5-oxadiazole 2-oxide

3-[(E)-(dimethylhydrazinylidene)methyl]-4-methyl-1,2,5-oxadiazole 2-oxide

Cat. No.: B11103676
M. Wt: 170.17 g/mol
InChI Key: YVJNHOQBUQVHQH-QPJJXVBHSA-N
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Description

3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a heterocyclic compound that belongs to the oxadiazole family. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the oxadiazole ring imparts significant stability and reactivity to the molecule, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the reaction of appropriate hydrazones with oxadiazole precursors under controlled conditions. One common method involves the condensation of 2,2-dimethylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with an oxadiazole precursor, such as 4-methyl-1,2,5-oxadiazole-2-ium-2-olate, under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1)
  • Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

3-{[(E)-2,2-DIMETHYLHYDRAZONO]METHYL}-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific hydrazone and oxadiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N-methyl-N-[(E)-(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylideneamino]methanamine

InChI

InChI=1S/C6H10N4O2/c1-5-6(4-7-9(2)3)10(11)12-8-5/h4H,1-3H3/b7-4+

InChI Key

YVJNHOQBUQVHQH-QPJJXVBHSA-N

Isomeric SMILES

CC1=NO[N+](=C1/C=N/N(C)C)[O-]

Canonical SMILES

CC1=NO[N+](=C1C=NN(C)C)[O-]

Origin of Product

United States

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